5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
Synthesis Analysis
Scientific Research Applications
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide, a compound with a somewhat similar structure, has been advocated for use in gastro-intestinal diagnostics, and in treating various types of vomiting and gastro-intestinal disorders. It aids in radiological identification of lesions, facilitates procedures like duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Its pharmacodynamic studies have shown that it rapidly affects the motility of the gastro-intestinal tract, promoting gastric emptying and potentially affecting the absorption of other drugs (Pinder et al., 2012).
Chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine
Research on the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) provides insight into the preparation, properties, and applications of these compounds, including their potential in biological and electrochemical activity. This review identifies potential interest areas for future investigation, highlighting the utility of such compounds in various applications (Boča et al., 2011).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, sharing a core structural motif with the chemical , has shown a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and more. This review outlines relevant synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, revealing significant biological properties along with structure-activity relationship (SAR) studies, suggesting a rich area for the development of potential drug candidates (Cherukupalli et al., 2017).
Applications in Corrosion Inhibition
Quinoline derivatives, related in structure to "5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide," are recognized for their effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms through coordination bonding, illustrating the potential of heterocyclic compounds in materials science applications (Verma et al., 2020).
Synthesis of Pyrazole Heterocycles
The review on the synthesis of pyrazole heterocycles, including methodologies involving condensation followed by cyclization or multicomponent reactions (MCR), highlights the significance of pyrazole moiety in producing biologically active compounds. This reflects on the broader chemical synthesis applications of compounds containing pyrazolo rings, demonstrating their utility as synthons in organic synthesis and their widespread biological activities (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect several downstream pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Result of Action
Similar compounds have shown to significantly inhibit the growth of various cell lines . In particular, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-14-3-2-10(16)8-13(14)15(20)18-11-5-7-19-12(9-11)4-6-17-19/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMEFQVWBQTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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